![molecular formula C15H13NO3 B2449648 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6914-97-2](/img/structure/B2449648.png)
2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
“2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound . It has been evaluated as an antitumor agent . Its molecular formula is C15H13NO3 .
Synthesis Analysis
The synthesis of isoquinoline-1,3(2H,4H)-dione compounds has attracted extensive attention from synthetic chemists . They aim to find simple, mild, green, and efficient synthetic methods . A series of ten N-(hydroxyalkyl) naphthalimides, including “2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione”, were prepared following an established procedure .Molecular Structure Analysis
The molecular structure of “2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is represented by the molecular formula C15H13NO3 .Chemical Reactions Analysis
The compound has shown significant cytotoxicity in 8 out of 13 cell lines employed . It induced cell cycle arrest and apoptosis . It also significantly inhibited DNA and RNA synthesis in S-180 .Physical And Chemical Properties Analysis
The average mass of the compound is 255.269 Da and the mono-isotopic mass is 255.089539 Da .Applications De Recherche Scientifique
Antitumor Activities
2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives have demonstrated significant antitumor activities. A particular derivative, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has shown notable cytotoxicity against various human tumor cell lines. It induces cell cycle arrest and apoptosis, which is critical for its antitumor effects. Studies reveal that this compound causes a rise in the sub-G1 fraction in cell cycle analysis and activates caspase 3 and 6, leading to apoptosis in tumor cells (Mukherjee et al., 2010).
Antimicrobial Activity
Derivatives of 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have also been synthesized and evaluated for their antimicrobial activities. They have been tested against a variety of microorganisms, including aerobic and facultative anaerobic bacteria, and fungi. Some compounds among these derivatives have shown potent antibacterial as well as antifungal activities (Kuran et al., 2012).
Fluorescent Properties and Sensor Applications
This compound and its derivatives have been used in the development of fluorescent chemosensors. For instance, a chemosensor based on naphthalimide and julolidine moieties was developed for the selective recognition of Group IIIA metal ions. This sensor exhibited significant 'off-on' fluorescence responses, showcasing its potential in detecting specific metal ions (Jang et al., 2018).
Photophysical Properties
The compound's derivatives have been studied for their photophysical properties. They have been used to synthesize novel blue emitting adducts with potential applications in photostabilizing and brightening polymers (Bojinov et al., 2005).
Orientations Futures
Isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists . They aim to find simple, mild, green, and efficient synthetic methods . This suggests that there is ongoing research in this area, and future directions may include the development of new synthetic methods and further exploration of the compound’s potential uses.
Propriétés
IUPAC Name |
2-(3-hydroxypropyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-9-3-8-16-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(16)19/h1-2,4-7,17H,3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOPSCVGIXLTNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Synthesis routes and methods
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449565.png)
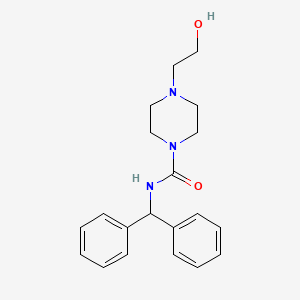
![4-[(cyclopropylcarbonyl)amino]-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2449569.png)
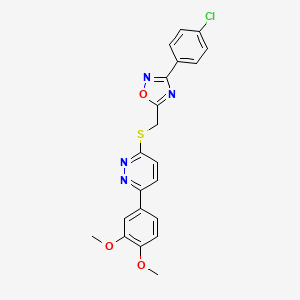
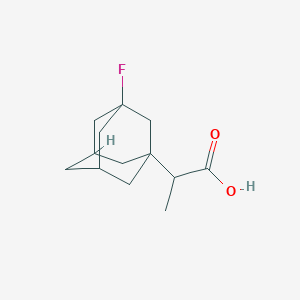
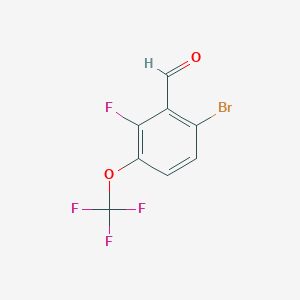
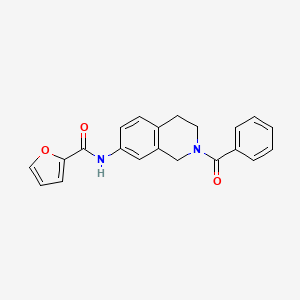
![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)
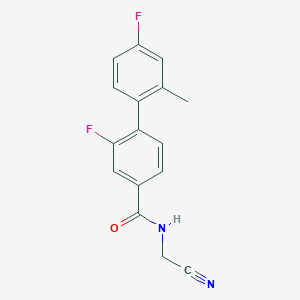
![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)

![(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2449584.png)
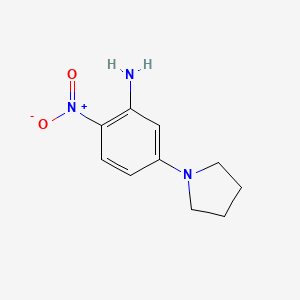
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2449586.png)